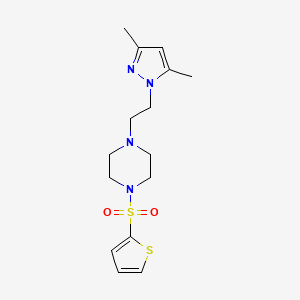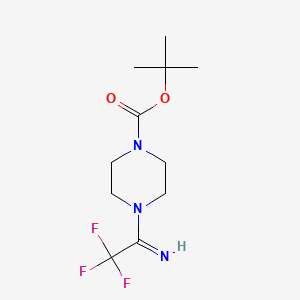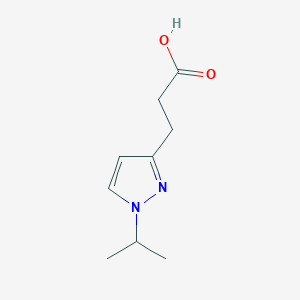
1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, also known as MBTU, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. MBTU is a urea derivative that contains both benzyl and thiophene moieties, which are known to possess significant biological activities.
Scientific Research Applications
Synthesis and Analytical Applications
- The synthesis of deuterium-labeled derivatives of similar urea compounds has been developed for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analyses. These derivatives are crucial for pharmacokinetics studies, including drug absorption and distribution, showcasing their importance in developing and analyzing pharmaceuticals (Liang et al., 2020).
Chemical Structure and Reactivity
- Studies on N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a derivative of the class of compounds similar to the one , have revealed insights into their chemical structure and reactivity. These compounds exhibit interesting hydrogen bonding patterns, forming one-dimensional chains in their crystal structure, which could inform their chemical stability and interactions (Lough et al., 2010).
Potential Therapeutic Applications
- Some derivatives of the specified urea compound have been explored for their potential therapeutic applications. For example, compounds related to AR-A014418, which shares structural similarities with the query molecule, have been investigated for their inhibitory activities against specific targets such as glycogen synthase kinase 3β (GSK-3β), indicating potential applications in treating neurodegenerative disorders and other diseases (Hicks et al., 2012).
Methodological Advances in Chemical Synthesis
- Research into the synthesis of novel classes of compounds, including urea derivatives, has led to methodological advances. These studies not only contribute to the field of synthetic chemistry but also open up new pathways for the development of molecules with potential biological activities (Koza et al., 2011).
Natural Sources and Derivatives
- Exploration of natural sources has led to the isolation of urea derivatives, highlighting the diversity of chemical compounds in nature and their potential applications in scientific research. Such studies underscore the importance of natural product chemistry in discovering compounds with unique structures and properties (Tsopmo et al., 1999).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-15-4-2-13(3-5-15)10-20-19(23)21-11-16-6-7-17(26-16)18(22)14-8-9-25-12-14/h2-9,12H,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIADLNZIVVBKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2637905.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone](/img/structure/B2637909.png)
![diethyl 1-(1-{[(5-chloro-2-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2637910.png)



![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)
![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2637918.png)
![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)
